
3-(Bromomethyl)-3-ethyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-ethyloxolane is an organic compound featuring a bromomethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-ethyloxolane typically involves the bromination of 3-ethyloxolane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS as brominating agents under controlled conditions ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized to form corresponding oxolane derivatives or reduced to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in ether solvents.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of ethyloxolene derivatives.
Oxidation: Formation of oxolane carboxylic acids.
Reduction: Formation of 3-ethyloxolane.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-3-ethyloxolane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-3-ethyloxolane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparison with Similar Compounds
3-(Chloromethyl)-3-ethyloxolane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-(Iodomethyl)-3-ethyloxolane: Contains an iodine atom, which is more reactive than bromine, making it useful in different synthetic applications.
3-(Hydroxymethyl)-3-ethyloxolane: Features a hydroxyl group, making it less reactive in substitution reactions but useful in hydrogen bonding interactions.
Uniqueness: 3-(Bromomethyl)-3-ethyloxolane is unique due to the balance of reactivity and stability provided by the bromine atom. This makes it a versatile intermediate in various chemical transformations, distinguishing it from its chloro, iodo, and hydroxy counterparts.
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
3-(bromomethyl)-3-ethyloxolane |
InChI |
InChI=1S/C7H13BrO/c1-2-7(5-8)3-4-9-6-7/h2-6H2,1H3 |
InChI Key |
SUBVKHAFNYWIPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)

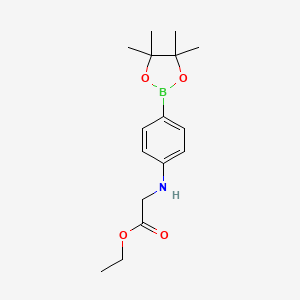
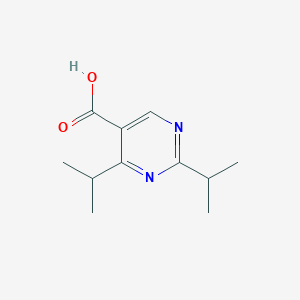
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)
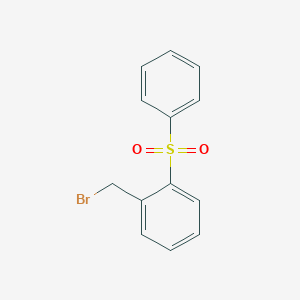

![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)



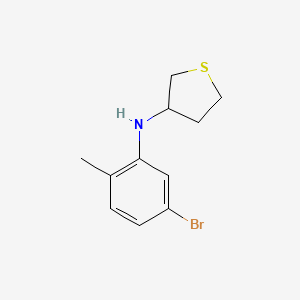
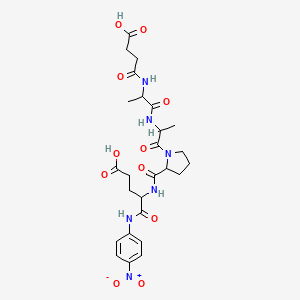
![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)
